Cas no 1242268-08-1 (methyl 5-chloro-2-methanesulfonylpyridine-3-carboxylate)
methyl 5-chloro-2-methanesulfonylpyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 5-chloro-2-methanesulfonylpyridine-3-carboxylate
- methyl 5-chloro-2-methanesulfonylpyridine-3-carboxylate
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- Inchi: 1S/C8H8ClNO4S/c1-14-8(11)6-3-5(9)4-10-7(6)15(2,12)13/h3-4H,1-2H3
- InChI Key: KYBYNDZQIFEHIT-UHFFFAOYSA-N
- SMILES: C1(S(C)(=O)=O)=NC=C(Cl)C=C1C(OC)=O
methyl 5-chloro-2-methanesulfonylpyridine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 056426-500mg |
Methyl 5-chloro-2-methanesulfonylpyridine-3-carboxylate, >95% |
1242268-08-1 | >95% | 500mg |
$486.00 | 2021-06-27 | |
| Apollo Scientific | OR303845-500mg |
Methyl 5-chloro-2-methanesulfonylpyridine-3-carboxylate |
1242268-08-1 | 500mg |
£242.00 | 2024-07-21 | ||
| Key Organics Ltd | GE-0703-1MG |
methyl 5-chloro-2-methanesulfonylpyridine-3-carboxylate |
1242268-08-1 | >95% | 1mg |
£28.00 | 2025-02-08 | |
| Key Organics Ltd | GE-0703-5MG |
methyl 5-chloro-2-methanesulfonylpyridine-3-carboxylate |
1242268-08-1 | >95% | 5mg |
£35.00 | 2025-02-08 | |
| Key Organics Ltd | GE-0703-10MG |
methyl 5-chloro-2-methanesulfonylpyridine-3-carboxylate |
1242268-08-1 | >95% | 10mg |
£48.00 | 2025-02-08 | |
| Key Organics Ltd | GE-0703-0.5G |
methyl 5-chloro-2-methanesulfonylpyridine-3-carboxylate |
1242268-08-1 | >95% | 0.5g |
£215.00 | 2025-02-08 | |
| Key Organics Ltd | GE-0703-1G |
methyl 5-chloro-2-methanesulfonylpyridine-3-carboxylate |
1242268-08-1 | >95% | 1g |
£430.00 | 2025-02-08 | |
| Key Organics Ltd | GE-0703-5G |
methyl 5-chloro-2-methanesulfonylpyridine-3-carboxylate |
1242268-08-1 | >95% | 5g |
£1720.00 | 2025-02-08 | |
| Key Organics Ltd | GE-0703-10G |
methyl 5-chloro-2-methanesulfonylpyridine-3-carboxylate |
1242268-08-1 | >95% | 10g |
£3225.00 | 2025-02-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1432563-500mg |
Methyl 5-chloro-2-(methylsulfonyl)nicotinate |
1242268-08-1 | 97% | 500mg |
¥2479.00 | 2024-08-09 |
methyl 5-chloro-2-methanesulfonylpyridine-3-carboxylate Related Literature
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on methyl 5-chloro-2-methanesulfonylpyridine-3-carboxylate
Recent Advances in the Application of Methyl 5-Chloro-2-methanesulfonylpyridine-3-carboxylate (CAS: 1242268-08-1) in Chemical Biology and Pharmaceutical Research
Methyl 5-chloro-2-methanesulfonylpyridine-3-carboxylate (CAS: 1242268-08-1) is a key intermediate in the synthesis of biologically active compounds, particularly in the development of pharmaceuticals targeting various diseases. Recent studies have highlighted its significance in medicinal chemistry due to its versatile reactivity and potential as a building block for drug discovery. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, applications, and biological activities.
In a recent study published in the Journal of Medicinal Chemistry, researchers explored the use of methyl 5-chloro-2-methanesulfonylpyridine-3-carboxylate as a precursor for the synthesis of novel kinase inhibitors. The study demonstrated that this compound could be efficiently transformed into pyridine-based scaffolds, which exhibited potent inhibitory activity against several cancer-related kinases. The researchers employed a multi-step synthetic route, starting from commercially available materials, to achieve high yields and purity of the target molecules. These findings underscore the compound's utility in the development of targeted cancer therapies.
Another significant application of methyl 5-chloro-2-methanesulfonylpyridine-3-carboxylate was reported in a Bioorganic & Medicinal Chemistry Letters article, where it was used to synthesize analogs with potential anti-inflammatory properties. The study focused on modifying the methanesulfonyl and carboxylate functional groups to enhance binding affinity to specific inflammatory targets. The resulting analogs showed promising activity in vitro, suggesting their potential as leads for further drug development. This research highlights the compound's adaptability in generating diverse bioactive molecules.
Recent advancements in computational chemistry have also shed light on the molecular interactions of methyl 5-chloro-2-methanesulfonylpyridine-3-carboxylate with biological targets. A study published in ACS Omega utilized molecular docking and dynamics simulations to predict the binding modes of derivatives of this compound with enzymes involved in metabolic disorders. The simulations revealed key interactions that could guide the design of more potent and selective inhibitors, further emphasizing the compound's relevance in drug discovery.
In addition to its role in drug development, methyl 5-chloro-2-methanesulfonylpyridine-3-carboxylate has been investigated for its potential in agrochemical applications. A recent patent application disclosed its use as an intermediate in the synthesis of herbicides with improved efficacy and environmental safety. The patent highlights the compound's versatility beyond pharmaceuticals, showcasing its broad applicability in chemical biology.
In conclusion, methyl 5-chloro-2-methanesulfonylpyridine-3-carboxylate (CAS: 1242268-08-1) continues to be a valuable tool in chemical biology and pharmaceutical research. Its diverse reactivity and ability to serve as a precursor for biologically active molecules make it a focal point in ongoing studies. Future research is expected to explore its potential in emerging therapeutic areas and further optimize its synthetic pathways for industrial-scale production.
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